molecular formula C24H23N3O2S B2653243 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 899747-96-7

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2653243
CAS No.: 899747-96-7
M. Wt: 417.53
InChI Key: LNLVTXYLOFUXDJ-UHFFFAOYSA-N
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Description

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a sophisticated synthetic compound designed for investigative biochemistry and medicinal chemistry research. Its molecular structure integrates key pharmacophores, including a substituted imidazole ring linked via a thioether bridge to a naphthalene-acetamide group. The imidazole scaffold is a privileged structure in drug discovery, frequently found in molecules that target zinc-binding metalloenzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs). The presence of the hydroxymethyl group offers a handle for further chemical modification or potential interaction with enzymatic active sites. The naphthalen-1-yl moiety is a classic hydrophobic aromatic system known to promote stacking interactions with biological targets , potentially conferring affinity for protein binding pockets. This specific architecture suggests potential application as a chemical probe for studying enzyme inhibition, particularly within protease and hydrolase families. Researchers can utilize this compound to explore novel signaling pathways, investigate protein-ligand interaction dynamics, and serve as a lead structure for the development of new therapeutic agents in areas such as oncology and inflammatory diseases.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-17-9-11-18(12-10-17)14-27-20(15-28)13-25-24(27)30-16-23(29)26-22-8-4-6-19-5-2-3-7-21(19)22/h2-13,28H,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLVTXYLOFUXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a novel imidazole derivative that has garnered interest for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of the compound involves several steps:

  • Formation of Imidazole Core : The initial step includes the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization using thiourea to form the imidazole-thiol intermediate.
  • Acylation : The imidazole-thiol undergoes acylation with 2-chloroacetamide, leading to the thioacetamido derivative.
  • Final Modifications : Further modifications may include esterification or reactions with other functional groups to yield the target compound.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. Specifically, compounds containing the imidazolinyl group have shown promising results against various cancer cell lines. For instance, one study reported IC50 values for lung cancer cell lines A549 and HCC827 at approximately 2.12 μM and 5.13 μM respectively, demonstrating the compound's efficacy in inhibiting cell proliferation in both 2D and 3D assay formats .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that similar imidazole derivatives can modulate enzyme activity and influence cellular signaling pathways, which may contribute to their antimicrobial effects. The mechanism often involves interaction with specific receptors or enzymes that are critical for microbial survival.

The biological activity of this compound may be attributed to its ability to:

  • Modulate Enzyme Activity : It interacts with enzymes involved in critical metabolic pathways.
  • Influence Signaling Pathways : By affecting cellular signaling, it can induce apoptosis in cancer cells or inhibit microbial growth.
  • Target Specific Receptors : The compound may act on receptors associated with inflammation or tumor growth, providing a dual mechanism of action.

Case Studies

  • Antitumor Efficacy : In a study focusing on imidazole derivatives, several compounds demonstrated significant cytotoxicity against lung cancer cells, with varying IC50 values indicating their potency across different formats .
  • Antimicrobial Activity : Another investigation highlighted the potential of similar compounds to exhibit trichomonacidal activity at low concentrations (10 μg/mL), showcasing their effectiveness as antimicrobial agents .

Data Table: Biological Activity Overview

Biological ActivityCell Line/OrganismIC50 (μM)Reference
AntitumorA549 (Lung Cancer)2.12
AntitumorHCC827 (Lung Cancer)5.13
AntimicrobialTrichomonas vaginalis10

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules from the literature:

Compound Name & Reference Core Structure Key Substituents Biological Activity (Inferred/Reported) Spectral Data Highlights
Target Compound Imidazole 5-hydroxymethyl, 1-(4-methylbenzyl), thio-N-naphthylacetamide Antimicrobial/anticancer (analog-based) IR: Expected C=O stretch ~1670–1680 cm⁻¹; NMR: Aromatic δ 7.0–8.5 ppm (naphthyl)
W1 (Benzimidazole analog) Benzimidazole Thioacetamide, 2,4-dinitrophenyl Antimicrobial, anticancer IR: 1678 cm⁻¹ (C=O); NMR: Not detailed
5e (Thiadiazole analog) 1,3,4-Thiadiazole 4-Chlorobenzylthio, phenoxyacetamide High yield (74%), no explicit activity MP: 132–134°C; IR: C=O stretch ~1670 cm⁻¹
6a (Triazole analog) 1,2,3-Triazole Naphthyloxymethyl, phenylacetamide Synthesized via click chemistry IR: 1671 cm⁻¹ (C=O); NMR: δ 5.38 (s, –NCH₂CO–)
Compound 3 (Imidazole analog) Imidazole Methyl, hydroxymethyl Conformational studies NMR: Substituent-dependent ring puckering

Key Differences and Implications

Core Heterocycle: Imidazole vs. Benzimidazole (W1): Benzimidazoles exhibit broader π-conjugation, enhancing interactions with DNA or enzyme pockets . The target compound’s imidazole core may offer faster metabolic clearance due to reduced aromaticity.

Substituent Effects: Hydroxymethyl vs. Nitro Groups: The hydroxymethyl group in the target compound likely improves solubility compared to nitro-substituted analogs (e.g., W1), which are more electron-withdrawing and may enhance reactivity but reduce bioavailability . Naphthalen-1-yl vs.

Synthetic Methods :

  • The target compound’s synthesis likely involves thioether formation and amidation, similar to ’s benzimidazole-thioacetamides (reflux with acyl chlorides). By contrast, triazole analogs (e.g., 6a) utilize copper-catalyzed azide-alkyne cycloaddition (click chemistry) .

Spectral Data Trends

  • IR Spectroscopy : All analogs show C=O stretches near 1670–1680 cm⁻¹, confirming acetamide functionality .
  • NMR Spectroscopy : Aromatic protons in naphthyl groups (target compound) resonate at δ 7.0–8.5 ppm, similar to triazole analog 6a (δ 7.2–8.4 ppm) .

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